molecular formula C25H40N4O5 B049559 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid CAS No. 117056-67-4

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

Cat. No. B049559
M. Wt: 476.6 g/mol
InChI Key: SAAVELCIPHKGJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid involves complex reactions that yield fluorescent and photophysical properties. For instance, the synthesis of N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz) was examined for its applicability as a precolumn derivatization reagent in high-performance liquid chromatography, highlighting the compound's potential in analytical chemistry (Santa et al., 1998).

Molecular Structure Analysis

The molecular structure of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole provides insight into the structural basis for the photophysical behavior of related compounds. These structures exhibit significant electron delocalization and a shorter C-N bond length, which are crucial for their fluorescent properties (Saha, 2002).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds, such as the synthesis of fluorescent neutral lipid analogs containing N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-aminohexanoic acid, demonstrate the versatility and reactivity of these molecules. These analogs mimic native lipids and show potential for use in biological systems (McIntyre et al., 1993).

Physical Properties Analysis

The synthesis and characterization of precolumn fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography, including various 2,1,3-benzoxadiazole amine reagents, provide a comprehensive understanding of the physical properties of these compounds. These reagents react with carboxylic acids to produce fluorescent adducts, illustrating the compounds' physical properties and their applications in analytical methods (Toyo’oka et al., 1991).

Chemical Properties Analysis

The chemical properties of related compounds, such as the reaction of NBD-CO-Hz with 2-arylpropionic acids, demonstrate the chemical versatility and reactivity of these molecules. This reaction results in fluorescent adducts detectable at low concentrations, showcasing the chemical properties and potential applications of these compounds in detecting and analyzing carboxylic acids (Santa et al., 1998).

Scientific Research Applications

Photophysical Behavior Studies

  • The crystal structures of derivatives of 7-nitro-2,1,3-benzoxadiazole have been studied to understand their photophysical behavior. These studies reveal important insights into electron delocalization and structural characteristics of similar compounds (Saha, 2002).

Chromatography and Enantiomeric Separation

  • Enantiomeric separations of D,L-amino acids derivatized with benzofurazan reagents were studied using high-performance liquid chromatography (HPLC). These separations are crucial for understanding interactions with chiral stationary phases and the contributions of specific functional groups (Fukushima et al., 1995).

Kinetics of Amphiphile Transfer

  • Resonance energy transfer studies using NBD-labeled lipids provided insights into the rate of lipid transfer between vesicles. This research contributes to our understanding of membrane dynamics and lipid interactions (Nichols & Pagano, 1982).

Fluorescence Assay for Phospholipid Membrane Asymmetry

  • The development of a method for chemically modifying NBD-labeled lipids in membranes has advanced our ability to study lipid transport and membrane structure, furthering our understanding of membrane asymmetry and dynamics (McIntyre & Sleight, 1991).

Phase Transitions in Langmuir Monolayers

  • Fluorescence microscopy studies of phase transitions in monolayers of stearic acid, including NBD-labeled molecules, have provided detailed insights into film textures and the evolution of film density, enhancing our knowledge of monolayer properties and transitions (Moore et al., 1986).

Synthesis and Characterization of Derivatives

  • Research on the synthesis of various biodegradable derivatives from functionalized fatty acids, involving reactions with amines, has implications for the development of new materials and chemical processes (Singh & Kamboj, 2010).

Colorimetric Detection of Metal Ions

  • The design of colorimetric probes based on ANBD for the detection of metal ions like Hg2+ demonstrates the potential of these compounds in environmental monitoring and analytical chemistry (Wang et al., 2013).

properties

IUPAC Name

12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAVELCIPHKGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922270
Record name 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

CAS RN

117056-67-4
Record name 12-N-Methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 2
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 3
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 4
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 5
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 6
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

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